molecular formula C18H16ClN3O3S B3304756 N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide CAS No. 921866-09-3

N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Cat. No.: B3304756
CAS No.: 921866-09-3
M. Wt: 389.9 g/mol
InChI Key: MINOVQYUKOTUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-({[2-(4-Chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide is a heterocyclic compound featuring a thiazole core linked to a furan-2-carboxamide moiety via a carbamoylmethyl bridge. Its molecular framework is characteristic of kinase inhibitors and antimicrobial agents, where thiazole and furan rings often serve as key pharmacophores .

Properties

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O3S/c19-13-5-3-12(4-6-13)7-8-20-16(23)10-14-11-26-18(21-14)22-17(24)15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINOVQYUKOTUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorophenyl ethyl halide reacts with the thiazole intermediate.

    Formation of the Carbamoyl Group: The carbamoyl group is formed by reacting the intermediate with an isocyanate.

    Attachment of the Furan Ring: The final step involves the formation of the furan ring through a cyclization reaction with a suitable precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within cells.

    Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(a) N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4)
  • Structure : Shares the thiazole-furan carboxamide backbone but replaces the 4-chlorophenyl ethyl group with a 3-methoxybenzyl substituent.
  • However, reduced lipophilicity may decrease membrane permeability .
  • Molecular Formula : C₁₈H₁₇N₃O₄S (MW: 371.4 g/mol).
(b) N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide (CAS 338749-93-2)
  • Structure: Retains the thiazole core but substitutes the furan carboxamide with a morpholinoacetamide group.
  • Impact : The morpholine ring introduces polarity, improving aqueous solubility and metabolic stability. The 2-chlorophenyl group may exhibit steric and electronic differences compared to the 4-chlorophenyl ethyl group in the target compound .
  • Molecular Formula : C₁₅H₁₆ClN₃O₂S (MW: 345.8 g/mol).
(c) 2-[[Dimethylcarbamoyl-[(4-fluorophenyl)methyl]amino]methyl]-N-[(4-fluorophenyl)methyl]-1,3-thiazole-4-carboxamide
  • Structure : Features dual 4-fluorophenylmethyl groups and a dimethylcarbamoyl moiety.
  • Impact : Fluorine substituents increase electronegativity and metabolic resistance compared to chlorine. The dimethylcarbamoyl group may enhance target selectivity but reduce solubility .

Core Heterocyclic Variations

(a) 4-(4-Chlorophenyl)-N-[(E)-4-(Dimethylamino)benzylidene]-1,3-thiazol-2-amine
  • Structure : Contains a thiazol-2-amine core with a 4-chlorophenyl group and a Schiff base (benzylidene) substituent.
  • Impact : The Schiff base enables metal chelation, which could be leveraged in catalytic or antimicrobial applications. However, instability in acidic conditions limits its therapeutic utility compared to the carboxamide derivatives .
(b) 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)
  • Structure : Substitutes the thiazole ring with a hydrazinyl-oxoethyl group on a furan carboxamide.
  • Impact : The hydrazine group introduces reactivity for further functionalization but may compromise stability under oxidative conditions .

Research Findings and Implications

  • Chlorophenyl vs. Fluorophenyl : The 4-chlorophenyl group in the target compound offers higher lipophilicity than fluorine analogues, favoring blood-brain barrier penetration but increasing hepatotoxicity risks .
  • Morpholine vs. Furan: Morpholine-containing derivatives (e.g., CAS 338749-93-2) exhibit better solubility, making them preferable for intravenous formulations, whereas furan-based compounds may excel in oral bioavailability .

Biological Activity

N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide, a compound with a complex structure, has garnered attention in medicinal chemistry for its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H18ClN3O4S
  • Molecular Weight : 443.9033 g/mol
  • CAS Number : 941985-22-4
  • SMILES Notation : O=C(Cc1csc(n1)NC(=O)c1ccc2c(c1)OCO2)NCCc1ccc(cc1)Cl

The compound features a thiazole ring, a furan moiety, and a chlorophenyl ethyl substituent, which contribute to its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiazole ring enhances binding affinity due to its electron-rich nature, while the carbamate group can form hydrogen bonds with amino acid residues in target proteins. This interaction may lead to the inhibition of key metabolic pathways or induction of apoptosis in cancer cells .

Antimicrobial Activity

Research indicates that compounds containing thiazole structures often exhibit significant antimicrobial properties. This compound has shown promise in inhibiting bacterial growth through mechanisms that disrupt cell wall synthesis or metabolic functions .

Anticancer Properties

The compound's anticancer potential has been explored in various studies. It has been shown to induce cytotoxicity in cancer cell lines, with IC50 values indicating effective growth inhibition. For instance, thiazole derivatives have demonstrated significant antiproliferative effects against various cancer types, including breast and colon cancers. The presence of electron-donating groups on the phenyl ring enhances this activity .

Study 1: Antitumor Activity

In a study examining the cytotoxic effects of thiazole derivatives, this compound exhibited significant activity against Jurkat cells with an IC50 value lower than that of standard drugs like doxorubicin. This suggests its potential as an effective anticancer agent .

CompoundCell LineIC50 (µM)
This compoundJurkat< 10
DoxorubicinJurkat~20

Study 2: Mechanistic Insights

Another investigation focused on the mechanism of action revealed that the compound interacts primarily through hydrophobic contacts with target proteins, which is crucial for its anticancer activity. Molecular dynamics simulations indicated that modifications to the phenyl ring could enhance binding efficiency and overall potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[4-({[2-(4-chlorophenyl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.